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TNP-ATP (triethylammonium salt) -

TNP-ATP (triethylammonium salt)

Catalog Number: EVT-10907142
CAS Number:
Molecular Formula: C16H15N8O19P3-2
Molecular Weight: 716.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TNP-ATP (triethylammonium salt), or 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate, is a fluorescent analog of adenosine triphosphate. It is primarily used in biochemical research to study protein interactions with ATP. The compound is notable for its ability to fluoresce, which allows researchers to monitor binding events and determine binding affinities of proteins for ATP. TNP-ATP has been utilized extensively in various studies to explore the mechanisms of action of ATP-binding proteins and their physiological roles.

Source and Classification

TNP-ATP is classified as a fluorescent nucleotide analog. It is synthesized from adenosine triphosphate through a process known as trinitrophenylation, where the trinitrophenyl group is introduced into the molecule. This modification enhances its fluorescent properties, making it a valuable tool in biochemistry and molecular biology research.

Synthesis Analysis

Methods and Technical Details

The synthesis of TNP-ATP is typically achieved through a one-step reaction involving adenosine triphosphate and 2,4,6-trinitrobenzene-1-sulfonate (TNBS). The process can be summarized as follows:

  1. Reagents: Adenosine triphosphate and TNBS are combined in a suitable solvent.
  2. Reaction Conditions: The reaction is conducted under mild conditions to ensure safety and efficiency.
  3. Product Formation: The resulting compound exhibits a bright orange color due to the formation of a Meisenheimer complex, which is characteristic of trinitrophenylated compounds.

This straightforward synthesis method allows for relatively easy production of TNP-ATP in laboratory settings .

Molecular Structure Analysis

Structure and Data

TNP-ATP retains the core structure of adenosine triphosphate but features a trinitrophenyl group attached to the ribose moiety. This modification significantly alters its spectral properties. Key structural features include:

  • Molecular Formula: C₁₄H₁₈N₄O₁₂P₃
  • Molecular Weight: Approximately 507.2 g/mol
  • Functional Groups: Includes phosphate groups and a trinitrophenyl moiety that contributes to its fluorescence.

The presence of the trinitrophenyl group affects both the electronic properties and the binding characteristics of the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

TNP-ATP undergoes various interactions with proteins that bind ATP. Key reactions include:

  • Binding Reactions: TNP-ATP can be used to study competitive binding with ATP by measuring fluorescence changes upon binding to target proteins.
  • Dissociation Studies: Competitive binding assays can be performed where TNP-ATP is displaced by ATP or other ligands, allowing for the determination of dissociation constants.

These reactions are typically monitored using fluorescence spectroscopy, where changes in emission intensity correlate with binding events .

Mechanism of Action

Process and Data

TNP-ATP acts primarily as a non-selective competitive antagonist at P2X receptors, which are ion channels activated by ATP. The mechanism involves:

  1. Binding at Orthosteric Site: TNP-ATP occupies the ATP-binding site on P2X receptors without activating them.
  2. Conformational Restriction: The binding prevents conformational changes necessary for channel opening, effectively inhibiting receptor activity.

Studies have shown that TNP-ATP's polar triphosphate group interacts with the orthosteric site while its bulky trinitrophenyl moiety stabilizes this interaction by embedding within receptor domains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TNP-ATP exhibits several notable physical and chemical properties:

  • Appearance: Bright orange solid or solution.
  • Solubility: Soluble in water and common organic solvents.
  • Fluorescence Characteristics: Exhibits strong fluorescence when excited at specific wavelengths (e.g., 403 nm).

The pKa value indicates that TNP-ATP's ionization state can influence its absorption characteristics, particularly around neutral pH levels .

Applications

Scientific Uses

TNP-ATP has numerous applications in scientific research:

  • Protein Binding Studies: Used to investigate ATP-binding proteins' affinities and kinetics through fluorescence measurements.
  • Ligand Binding Assays: Helps determine the binding characteristics of various ligands in displacement assays.
  • Pharmacology Research: Serves as a tool for screening potential inhibitors of ATP-binding proteins, aiding drug discovery efforts.
Mechanistic Insights into P2X Receptor Antagonism by TNP-ATP

Allosteric Modulation of P2X Receptor Subtypes

Subtype-Specific Binding Affinity Dynamics

TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate) exhibits pronounced subtype-specific affinity across P2X receptors, governed by structural variations in the extracellular ATP-binding pocket. Its highest affinity is observed at homomeric P2X3 receptors (IC₅₀ ≈ 1 nM) and heteromeric P2X2/3 receptors (KD ≈ 2 nM), where it acts as a potent competitive antagonist [4] [5]. This high affinity primarily results from rapid association kinetics (k+1 ≈ 100 μM⁻¹s⁻¹) rather than slow dissociation (k-1 ≈ 0.3 s⁻¹) [4]. In contrast, TNP-ATP shows intermediate affinity at P2X1 receptors (IC₅₀ ≈ 6 nM) and significantly lower potency at P2X4 (IC₅₀ ≈ 15 μM) and P2X7 receptors (IC₅₀ > 30 μM) [5] [6]. These disparities arise from divergent amino acid compositions within the orthosteric site and adjacent allosteric regions, which alter TNP-ATP accessibility and stability. For example, the P2X3 receptor’s left flipper domain contains hydrophobic residues that optimally accommodate the trinitrophenyl (TNP) moiety, enhancing binding energy [3].

Table 1: Affinity and Kinetics of TNP-ATP at Key P2X Receptor Subtypes

Receptor SubtypeKD or IC50Association Rate (k+1)Dissociation Rate (k-1)
P2X31 nM100 μM⁻¹s⁻¹0.3 s⁻¹
P2X2/3 (heteromeric)2 nMSimilar to P2X3Similar to P2X3
P2X16 nMNot reportedNot reported
P2X415 μM>100-fold slower vs. P2X3Variable
P2X7>30 μMNegligibleNegligible

Competitive vs. Noncompetitive Inhibition Mechanisms

TNP-ATP functions primarily as a competitive antagonist at P2X1, P2X3, and P2X2/3 receptors by occupying the orthosteric ATP-binding site, thereby preventing agonist-induced gating [3] [7]. Structural analyses confirm that TNP-ATP binds deeper within the orthosteric pocket than ATP, adopting a "U-shaped" or "Y-shaped" conformation that sterically hinders the closure of binding site loops required for channel activation [3]. However, emerging evidence suggests potential noncompetitive components at P2X7 receptors. Here, TNP-ATP binds to an expanded conformation resembling the ATP-activated state, restricting pore dilation through interactions distal to the orthosteric site [3] [8]. This dual behavior—competitive inhibition at high-affinity subtypes versus mixed inhibition at low-affinity subtypes—highlights the plasticity of P2X receptor binding pockets and their modulation by the TNP moiety.

Structural Determinants of TNP-ATP Selectivity

Orthosteric Site Interactions: Triphosphate–Receptor Interface

The triphosphate chain of TNP-ATP forms critical ionic bonds with conserved residues in the orthosteric site, mirroring ATP recognition but with enhanced stability. Key interactions include:

  • Lys70/Lys72: Salt bridges with the γ-phosphate group.
  • Thr189/Asn296/Lys299: Hydrogen bonding with the α- and β-phosphates and ribose oxygen [3] [7].Cryo-EM structures reveal that the triphosphate group anchors TNP-ATP 2–3 Å deeper into the binding cleft than ATP, enabling additional van der Waals contacts with nonpolar residues (e.g., Leu217 in P2X3) [7] [8]. This deeper penetration prevents the inward flexing of the left flipper (LF) and dorsal fin (DF) domains required for pore opening. Notably, mutations at these residues (e.g., K299A in P2X7) reduce TNP-ATP affinity by >100-fold, confirming their role in stabilizing the antagonist-receptor complex [8].

Table 2: Key Orthosteric Site Residues Mediating TNP-ATP Binding

Residue (Universal Numbering)Interaction with TNP-ATPFunctional Consequence of Mutation
Lys70Salt bridge (γ-phosphate)>90% loss of affinity
Lys72Salt bridge (γ-phosphate)>90% loss of affinity
Thr189H-bond (ribose/α-phosphate)Altered kinetics of inhibition
Asn296/Lys299H-bond (β-phosphate/ribose)Reduced binding stability
Leu191/Ile232Hydrophobic packing (TNP moiety)Weakened antagonism

Role of the TNP Moiety in Head/Dorsal Fin Domain Restriction

The bulky TNP moiety (2,4,6-trinitrophenyl group) is the primary determinant of TNP-ATP’s high-affinity antagonism. Unlike ATP, which adopts a compact U-shape, TNP-ATP’s TNP group extends toward the interface of the head and dorsal fin domains, imposing steric and conformational constraints [3] [8]. Specifically:

  • In P2X3, the TNP moiety inserts into a hydrophobic subpocket formed by Leu191, Ile232, and Phe230, "locking" the DF in a rigid conformation incompatible with gating [3].
  • In P2X7, the TNP group interacts with Val130 and His131, preventing the DF from pivoting outward during channel activation [8].This restriction impedes the propagation of conformational changes from the extracellular domain to the transmembrane pore. Molecular dynamics simulations confirm that TNP-ATP binding reduces the mobility of the head-DF interface by >40%, effectively decoupling ATP binding from pore opening [3]. Consequently, even in receptors like chicken P2X7—where TNP-ATP binding induces partial expansion of the extracellular vestibule—the pore remains ion-impermeable due to persistent constriction at the gate [3].

Figure 1: Structural Basis of TNP-ATP Antagonism(A) Overlay of TNP-ATP (yellow) and ATP (blue) bound to the P2X3 orthosteric site. The TNP moiety occupies a hydrophobic subpocket (gray surface) inaccessible to ATP.(B) Key residues coordinating the triphosphate chain (left) and TNP group (right). Hydrogen bonds shown as dashed lines.(C) Conformational restriction of the head domain (green) and dorsal fin (orange) by TNP-ATP (PDB: 5SVQ).

Properties

Product Name

TNP-ATP (triethylammonium salt)

IUPAC Name

[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono phosphate

Molecular Formula

C16H15N8O19P3-2

Molecular Weight

716.3 g/mol

InChI

InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-1/t7-,11-,12-,15-/m1/s1

InChI Key

LQZBDVDATBCNNN-UHEGPQQHSA-M

Canonical SMILES

C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-]

Isomeric SMILES

C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-]

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